pestalazine A

CAS No.:

Cat. No.: VC1949607

Molecular Formula: C37H38N6O4

Molecular Weight: 630.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H38N6O4 |

|---|---|

| Molecular Weight | 630.7 g/mol |

| IUPAC Name | (1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

| Standard InChI | InChI=1S/C37H38N6O4/c1-20(2)15-27-32(44)40-28(33(45)39-27)17-22-19-38-31-23(22)11-8-13-25(31)37-18-30-34(46)41-29(16-21-9-4-3-5-10-21)35(47)43(30)36(37)42-26-14-7-6-12-24(26)37/h3-14,19-20,27-30,36,38,42H,15-18H2,1-2H3,(H,39,45)(H,40,44)(H,41,46)/t27-,28+,29-,30+,36-,37-/m1/s1 |

| Standard InChI Key | YBZQMAQAADAOGH-IMIXLYSASA-N |

| Isomeric SMILES | CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C2C=CC=C3[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |

| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=C2C=CC=C3C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |

Introduction

Chemical Structure and Properties

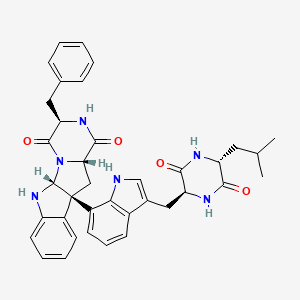

Pestalazine A represents a fascinating class of natural products with complex molecular architecture. It belongs to the family of diketopiperazine heterodimers, which are characterized by their intricate structures and diverse biological activities. The compound possesses a distinctively complex three-dimensional framework with multiple stereogenic centers.

The basic chemical properties of pestalazine A are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C37H38N6O4 |

| Molecular Weight | 630.7 g/mol |

| IUPAC Name | (1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

| Standard InChIKey | YBZQMAQAADAOGH-IMIXLYSASA-N |

| Classification | Diketopiperazine heterodimer alkaloid |

| Physical Appearance | Not specified in available literature |

| Optical Rotation | +203° (c 0.10, MeOH) for natural (+)-pestalazine A |

Table 1: Chemical properties of pestalazine A

The structural elucidation of pestalazine A presented significant challenges to researchers, ultimately requiring advanced spectroscopic techniques and comparative analysis with synthetic standards. Its structure features a characteristic C3–C8′ bond connecting two complex polycyclic diketopiperazine moieties . This connectivity creates a sterically congested quaternary carbon center that represents a formidable synthetic challenge.

Structural Revision History

The structural assignment of pestalazine A underwent important revisions following synthetic studies. Initial structural characterization based on isolation studies was later corrected through total synthesis efforts. Comparative analysis of NMR spectra between synthetic and natural samples revealed discrepancies that led to structure revision .

Researchers at Massachusetts Institute of Technology made significant contributions to clarifying the structure through their synthetic work. While the C3–C8′ connectivity was confirmed, key differences in 1H NMR signals corresponding to the diketopiperazine moieties were observed between synthetic samples and reported natural product data .

Natural Sources and Isolation

Pestalazine A was originally isolated from the plant pathogenic fungus Pestalotiopsis theae along with other bioactive metabolites including pestalazine B . The fungal origin of this compound aligns with the common pattern of diketopiperazine alkaloids being produced by various microbial sources, particularly fungi from marine and terrestrial environments.

Co-occurring Natural Products

Pestalazines and structurally related compounds are typically isolated as part of a complex mixture of secondary metabolites. The isolation of pestalazine A was accompanied by the discovery of several related compounds:

-

Pestalazine B - another diketopiperazine heterodimer with a different linkage pattern (C3 sp3–N1′ linked)

-

Asperazine - a structurally related alkaloid first isolated from Aspergillus niger

This family of compounds represents an important class of fungal metabolites with varying connectivity patterns between the diketopiperazine units, suggesting common biosynthetic origins but divergent enzymatic processing.

Total Synthesis Approaches

The complex structure of pestalazine A has attracted considerable attention from synthetic chemists, leading to several innovative approaches for its total synthesis. The construction of the challenging C3–C8′ bond and the associated quaternary stereocenter has been a central focus of these synthetic efforts.

MIT Synthetic Approach

Researchers at Massachusetts Institute of Technology developed a concise, enantioselective total synthesis of pestalazine A utilizing a late-stage C3–C8′ Friedel-Crafts union of polycyclic diketopiperazines . This approach enabled the union of complex polycyclic diketopiperazines in nearly their final forms, providing rapid and highly convergent assembly of the challenging quaternary stereocenter.

The key steps in their synthetic route included:

-

Development of a regioselective reductive ring-opening reaction

-

Silver-mediated conditions to facilitate the coupling of complex fragments

-

Hydrodehalogenation and desilylation to advance to later intermediates

-

Reduction-ring opening protocol using methanesulfonic acid and triethylsilane

This synthetic work was crucial in revising the structural understanding of pestalazine A, as it revealed discrepancies in reported NMR data for key positions in the diketopiperazine moieties.

| Aspect | MIT Approach | Ni-Catalyzed Approach |

|---|---|---|

| Key Bond Formation | C3–C8′ via Friedel-Crafts union | C3a sp³−C7′ sp² via reductive coupling |

| Catalysis | Silver-mediated | Nickel-catalyzed |

| Key Advantages | Late-stage union of complex fragments | Direct construction of quaternary center |

| Scale | Not specified | Gram-scale |

| Number of Steps | Not fully detailed in excerpts | Approximately 10 steps |

| Contributions | Structure revision | Efficient methodology development |

Table 2: Comparison of synthetic approaches to pestalazine A

Biological Activities

Natural products containing diketopiperazine scaffolds often display a range of biological activities, and pestalazine A is no exception. The research literature indicates several potentially significant biological properties of this compound.

Other Biological Properties

While the search results focus primarily on the structural and synthetic aspects of pestalazine A, related compounds from the same fungal source have shown additional biological activities:

-

Pestalamide A demonstrated both anti-HIV activity and potent antifungal activity against Aspergillus fumigatus .

-

Diketopiperazine alkaloids as a class often exhibit a range of activities including antimicrobial, antitumor, and immunomodulatory effects.

The complex structure of pestalazine A, with multiple pharmacophores and stereogenic centers, may contribute to its biological activities through specific interactions with biological targets.

Structure-Activity Relationships

The relationship between the complex structure of pestalazine A and its biological activities represents an important area for further investigation. The diketopiperazine core structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.

The unique C3–C8′ connectivity in pestalazine A creates a three-dimensional architecture that differentiates it from other diketopiperazine heterodimers like pestalazine B, which features a C3 sp3–N1′ linkage . This structural difference likely contributes to the distinct biological profile of pestalazine A.

Comparison with related compounds suggests that specific structural features may be responsible for particular biological activities:

-

The indole moiety, common in bioactive natural products, may contribute to receptor binding capabilities

-

The diketopiperazine rings provide hydrogen bond donors and acceptors for target interaction

-

The quaternary carbon center creates a specific three-dimensional arrangement that may be critical for biological recognition

Future Research Directions

The complex structure and biological activities of pestalazine A open several promising avenues for future research:

Synthetic Methodology Development

The challenging structure of pestalazine A continues to inspire the development of new synthetic methodologies. Future work may focus on:

-

More efficient and scalable synthetic routes

-

Application of emerging catalytic methods for the construction of the key C3–C8′ bond

-

Development of divergent synthetic approaches to access structural analogs

Biological Activity Exploration

Further investigation of pestalazine A's biological properties could include:

-

Detailed structure-activity relationship studies through synthesis of analogs

-

Mechanistic studies of its anti-HIV activity

-

Exploration of additional biological targets and activities

-

Potential medicinal chemistry applications based on the diketopiperazine scaffold

Biosynthetic Studies

Understanding the biosynthetic pathway leading to pestalazine A in Pestalotiopsis theae could provide insights into:

-

Enzymatic mechanisms for diketopiperazine dimerization

-

Potential biocatalytic approaches to complex alkaloid synthesis

-

Discovery of related natural products through genome mining approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume